spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional configurations. These structures often result in unique chemical and physical properties, making them of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spiro structure. For instance, the use of Lewis acids as catalysts can promote the cyclization process, while solvents like dichloromethane or toluene are used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compound behavior and is used in the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential biological activities. Its unique structure may interact with biological molecules in specific ways, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, spiro compounds are often explored for their pharmacological properties. Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science and engineering.
Mechanism of Action
The mechanism of action of spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,3’-indolin]-2’-one
- Spiro[1,3-dioxolane-2,6’(2’H)-quinolin]-2’-one
- Spiro[1,3-dioxolane-2,7’(3’H)-1,5hexene[1,5]diyno[1H-2]benzopyran]-3’-one
Uniqueness
Spiro[1,3-dioxolane-2,7’-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to other spiro compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydro-1H-cyclohepta[d]pyrimidine]-4'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-8-1-3-11(15-5-6-16-11)4-2-9(8)12-7-13-10/h7H,1-6H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTYPHZBSPTTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C1C(=O)N=CN3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCC3=C1C(=O)N=CN3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.